3-[(2S)-1-Nitroso-2-piperidinyl]pyridine
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Overview
Description
1-Nitrosoanabasine is a tobacco-specific nitrosamine, a class of compounds known for their potent carcinogenic properties. It is formed as a result of the nitrosation of nicotine, a process that occurs during the curing and processing of tobacco. The compound has the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a minor tobacco alkaloid and is considered a significant biomarker for exposure to tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitrosoanabasine can be synthesized through the nitrosation of anabasine, a naturally occurring alkaloid found in tobacco. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of 1-nitrosoanabasine is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The process involves the extraction of anabasine from tobacco followed by its nitrosation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-Nitrosoanabasine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of 1-nitrosoanabasine can lead to the formation of anabasine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products include various nitroso derivatives.
Reduction: The major product of reduction is anabasine.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitrosoanabasine is primarily used in scientific research to study its carcinogenic properties and its role as a biomarker for tobacco exposure. It is used in:
Chemistry: As a reference standard in chromatography for the quantification of nitrosamines in tobacco products.
Biology: To study the biological effects of nitrosamines and their role in carcinogenesis.
Medicine: In toxicological studies to understand the health impacts of tobacco-specific nitrosamines.
Mechanism of Action
1-Nitrosoanabasine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This interaction results in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis . The molecular targets include various DNA bases, and the pathways involved are primarily those related to DNA repair and apoptosis .
Comparison with Similar Compounds
1-Nitrosoanabasine is similar to other tobacco-specific nitrosamines such as:
- N-Nitrosoanatabine
- N-Nitrosonornicotine
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Comparison
- N-Nitrosoanatabine : Similar in structure but differs in the position of the nitroso group.
- N-Nitrosonornicotine : Shares a similar nitrosation process but has a different parent alkaloid.
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) : More potent carcinogen compared to 1-nitrosoanabasine .
1-Nitrosoanabasine is unique due to its specific formation from anabasine and its distinct biological effects .
Properties
CAS No. |
1795786-06-9 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-[(2R)-1-nitrosopiperidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m1/s1 |
InChI Key |
BXYPVKMROLGXJI-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C2=CN=CC=C2)N=O |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O |
Origin of Product |
United States |
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